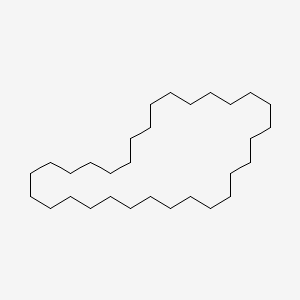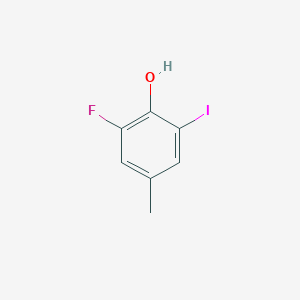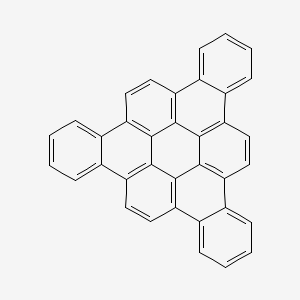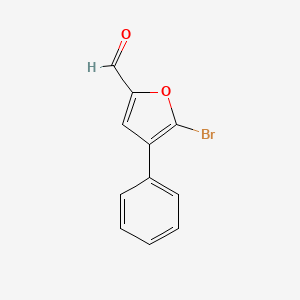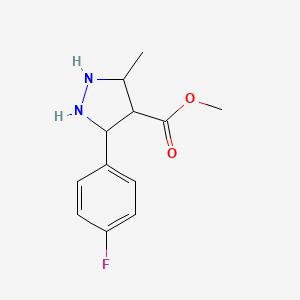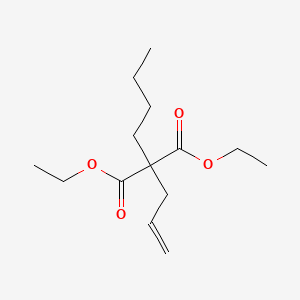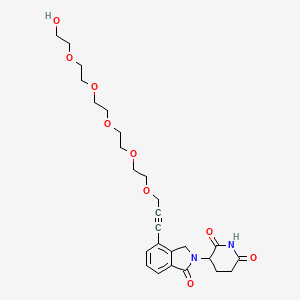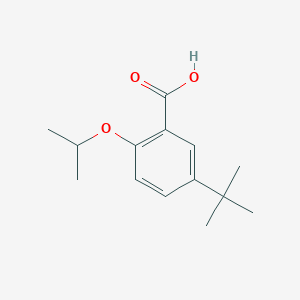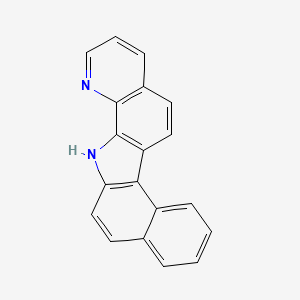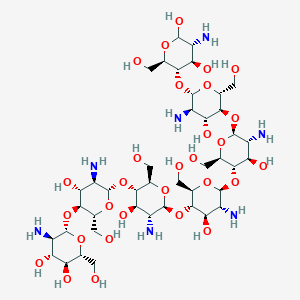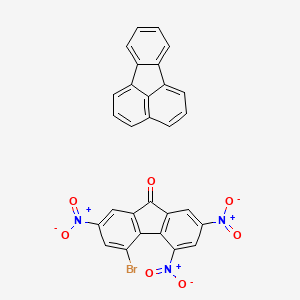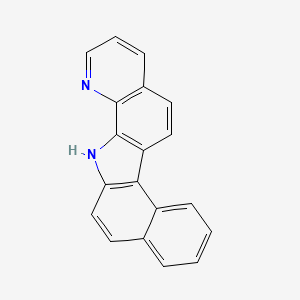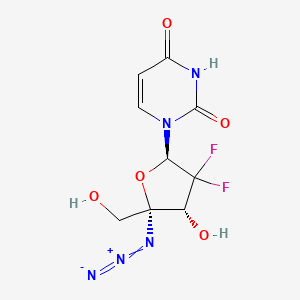![molecular formula C16H28O4 B14758995 2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- CAS No. 736-42-5](/img/structure/B14758995.png)
2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- is a complex organic compound that features a 2H-pyran ring structureThe 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the synthesis of various complex molecules .
Méthodes De Préparation
The synthesis of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves several steps. . This method involves the cyclization of a dienone precursor under specific reaction conditions to form the 2H-pyran ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and metabolic pathwaysIn industry, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- can be compared with other similar compounds such as 2H-pyran-2-ol and 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid . These compounds share the 2H-pyran ring structure but differ in their substituents and overall chemical properties. The uniqueness of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- lies in its specific structural arrangement and the presence of the cyclohexanediylbis(oxy) group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
736-42-5 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
2-[4-(oxan-2-yloxy)cyclohexyl]oxyoxane |
InChI |
InChI=1S/C16H28O4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h13-16H,1-12H2 |
Clé InChI |
KLSSTQJRBUZCLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2CCC(CC2)OC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


